6-Hydroxy-3,7-dimethyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-3,7-dimethyloctanoic acid is a hydroxy fatty acid that consists of caprylic acid bearing two additional methyl substituents at positions 3 and 7 as well as a hydroxy substituent at position 6. It derives from an octanoic acid. It is a conjugate acid of a 6-hydroxy-3,7-dimethyloctanoate.
Scientific Research Applications
Metabolism and Degradation in Humans
- 6-Hydroxy-3,7-dimethyloctanoic acid has been studied in relation to the metabolism of β-methyl fatty acids in humans. Its metabolism involves α-decarboxylation, making it susceptible to normal β-oxidation (Stokke, Eldjarn, & Try, 1967).
Chemical Synthesis and Reactions
- This compound is involved in low-temperature chemical reactions. For instance, it behaves similarly to (–)-mentholactone in reactions with diisobutylaluminum hydride in methylene chloride (Ishmuratov et al., 2015).
Natural Products Chemistry
- Compounds related to this compound have been isolated from natural sources like Melicope semecarpifolia. These compounds show potential for pharmaceutical applications, particularly in anti-inflammatory treatments (Chen, Cho, Hwang, & Chen, 2008).
Alternation Between α- and β-Oxidations
- The degradation of similar branched-chain fatty acids involves a process where α- and β-oxidations alternate. This process demonstrates a complex metabolic pathway in the degradation of these compounds (Stokke, 1969).
Role in Wine Chemistry
- This compound, known as menthiafolic acid in the context of wine, contributes to the flavor profile of various wines and grape juices. Its presence and transformations during fermentation significantly influence wine aromatics (Giaccio, Curtin, Sefton, & Taylor, 2015).
Properties
CAS No. |
57429-74-0 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-hydroxy-3,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O3/c1-7(2)9(11)5-4-8(3)6-10(12)13/h7-9,11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
IQBGVZDRJBTLDN-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCC(C)CC(=O)O)O |
Canonical SMILES |
CC(C)C(CCC(C)CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.